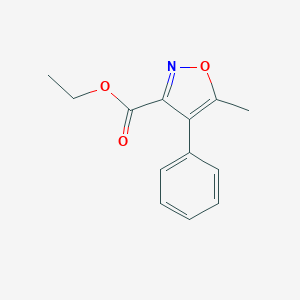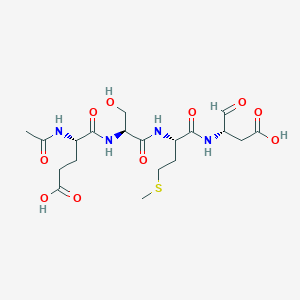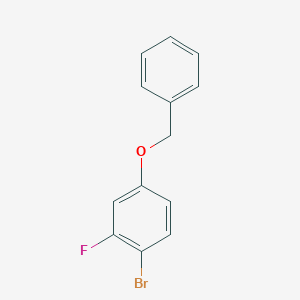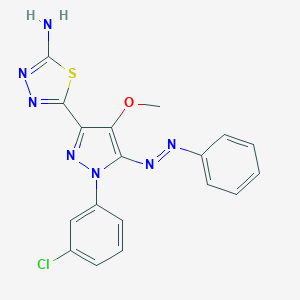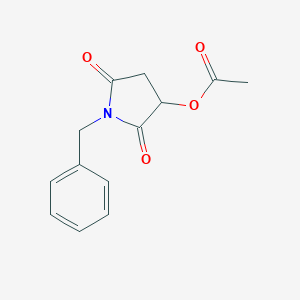![molecular formula C12H21NO2 B066017 Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- CAS No. 193156-64-8](/img/structure/B66017.png)
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- is a compound that has been extensively studied due to its potential applications in scientific research. The compound is also known as Ibotenic acid, and it is a naturally occurring compound found in certain mushrooms. Ibotenic acid has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for researchers in various fields.
Mecanismo De Acción
The mechanism of action of ibotenic acid is not fully understood, but it is believed to act as an agonist for the glutamate receptor. Glutamate is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory. By acting as an agonist for this receptor, ibotenic acid can affect the function of the nervous system.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ibotenic acid are wide-ranging. The compound has been shown to have neurotoxic effects, which can lead to cell death in certain parts of the brain. It has also been shown to affect the function of the immune system, and may have potential applications in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ibotenic acid in lab experiments is its ability to selectively target certain parts of the brain. This makes it a useful tool for studying the function of different regions of the brain. However, ibotenic acid can also be toxic to cells, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving ibotenic acid. One area of interest is the use of the compound in the treatment of certain diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the glutamate receptor, which could have potential applications in the treatment of a wide range of neurological disorders.
Conclusion:
In conclusion, carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- or ibotenic acid is a compound that has a wide range of potential applications in scientific research. Its ability to selectively target certain parts of the brain makes it a useful tool for studying the nervous system, and its potential applications in the treatment of certain diseases make it an attractive compound for further research.
Métodos De Síntesis
Ibotenic acid can be synthesized in the laboratory using a variety of methods. One common method involves the use of cyclopentadiene and maleic anhydride as starting materials. The reaction between these two compounds produces a Diels-Alder adduct, which can be further modified to produce ibotenic acid.
Aplicaciones Científicas De Investigación
Ibotenic acid has been used in a variety of scientific research applications. One of the main uses of ibotenic acid is in the study of the brain and nervous system. The compound has been shown to have neurotoxic effects, which can be used to study the function of different parts of the brain.
Propiedades
Número CAS |
193156-64-8 |
|---|---|
Nombre del producto |
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- |
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,3R)-3-ethenylcyclopentyl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10+/m1/s1 |
Clave InChI |
OKFPVMDDAZXBSZ-ZJUUUORDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C=C |
SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C=C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(C1)C=C |
Sinónimos |
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)

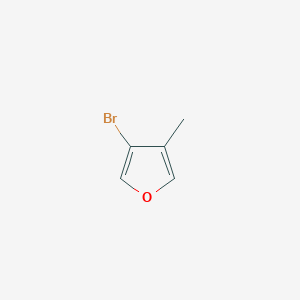
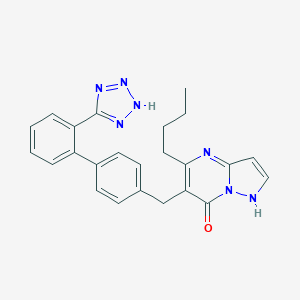
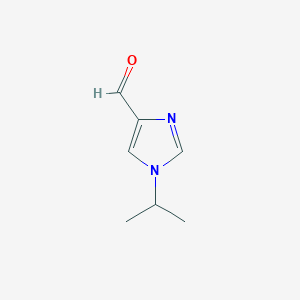
![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)
